Benzoic acid, 4-[(4-hydroxyphenoxy)methyl]-
Description
Benzoic acid, 4-[(4-hydroxyphenoxy)methyl]- (IUPAC name), is a substituted benzoic acid derivative characterized by a hydroxyphenoxymethyl group at the para position of the benzene ring. This compound is structurally notable for its ether-linked hydroxyphenoxy moiety, which introduces both polar (hydroxyl group) and aromatic (phenoxy) properties. The hydroxyphenoxymethyl group may influence biological interactions, solubility, and chemical reactivity, making this compound relevant in pharmaceutical and environmental chemistry contexts.
Properties
IUPAC Name |
4-[(4-hydroxyphenoxy)methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4/c15-12-5-7-13(8-6-12)18-9-10-1-3-11(4-2-10)14(16)17/h1-8,15H,9H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRHQTURYZFTHAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70431605 | |
| Record name | Benzoic acid, 4-[(4-hydroxyphenoxy)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70431605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
254116-46-6 | |
| Record name | Benzoic acid, 4-[(4-hydroxyphenoxy)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70431605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-[(4-hydroxyphenoxy)methyl]- can be achieved through several methods. One common approach involves the reaction of phenol with sodium hydroxide to form sodium phenate, which is then reacted with para-chlorobenzoic acid in the presence of a solvent like tetralin . The reaction is typically carried out at elevated temperatures (around 150°C) for several hours to ensure complete conversion.
Another method involves the oxidation of 4-phenoxyacetophenone using sodium hypochlorite as the oxidant and polyethylene glycol (PEG)-400 as the catalyst . This method provides a high yield of the desired product.
Industrial Production Methods
Industrial production of benzoic acid, 4-[(4-hydroxyphenoxy)methyl]- often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-[(4-hydroxyphenoxy)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include sodium hypochlorite and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as nitric acid, sulfuric acid, and halogens (chlorine, bromine) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce nitro, sulfo, or halogenated derivatives.
Scientific Research Applications
Benzoic acid, 4-[(4-hydroxyphenoxy)methyl]- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of benzoic acid, 4-[(4-hydroxyphenoxy)methyl]- involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes like amine oxidase and p-hydroxybenzoate hydroxylase, affecting various biochemical processes . The compound’s ability to undergo electrophilic substitution reactions also plays a role in its biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural, physicochemical, and functional differences between Benzoic acid, 4-[(4-hydroxyphenoxy)methyl]- and related benzoic acid derivatives:
Table 1: Structural and Functional Comparison
Substituent Effects on Acidity
- Electron-withdrawing vs. donating groups: The hydroxyphenoxymethyl group in the target compound combines a hydroxyl (electron-withdrawing via resonance) and phenoxy (electron-donating) moiety. This contrasts with 4-methoxybenzoic acid (electron-donating methoxy group, pKa ~4.5) and 4-nitrobenzoic acid (electron-withdrawing nitro group, pKa ~1.7). The target compound’s acidity is likely intermediate, but exact pKa data are unavailable.
- Comparison with 4-hydroxybenzoic acid: The hydroxyl group directly attached to the benzene ring (pKa ~4.5) in 4-hydroxybenzoic acid is more acidic than the hydroxyphenoxymethyl derivative due to proximity to the carboxylic acid.
Solubility and Stability
- Stability : The hydroxyl group may render the compound susceptible to oxidation, unlike methoxy or methyl-substituted analogs (e.g., 4-methoxybenzoic acid ).
Biological Activity
Benzoic acid, 4-[(4-hydroxyphenoxy)methyl]- (CAS No. 254116-46-6) is an organic compound that belongs to the class of hydroxybenzoic acids. Its unique structure, characterized by a benzoic acid moiety substituted with a hydroxyphenoxy group, imparts distinct chemical and biological properties. This compound has garnered attention for its potential applications in various fields including biology, chemistry, and medicine.
The biological activity of benzoic acid, 4-[(4-hydroxyphenoxy)methyl]- is primarily attributed to its ability to interact with specific molecular targets. Notably, it has been shown to inhibit enzymes such as amine oxidase and p-hydroxybenzoate hydroxylase, which play critical roles in various biochemical pathways. This inhibition can lead to alterations in metabolic processes, making the compound a valuable subject of study in enzyme kinetics and pharmacology.
Antioxidant Properties
Research indicates that benzoic acid derivatives often exhibit significant antioxidant activity. This property is crucial for mitigating oxidative stress in biological systems. Studies have demonstrated that compounds with similar structures can scavenge free radicals effectively, thereby protecting cells from oxidative damage.
Antimicrobial Activity
Benzoic acid, 4-[(4-hydroxyphenoxy)methyl]- has been evaluated for its antimicrobial properties. The compound's structural features may enhance its interaction with microbial membranes, leading to increased permeability and subsequent cell death. Comparative studies have shown that this compound exhibits antimicrobial activity against various bacterial strains, although specific data on its efficacy relative to standard antibiotics remains limited.
Anticancer Potential
Recent investigations into the anticancer properties of benzoic acid derivatives have revealed promising results. For instance, studies involving similar hydroxybenzoic acids have reported significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. In vitro assays have shown that derivatives can exhibit IC50 values comparable to established chemotherapeutics.
Table: Summary of Biological Activities
Case Study: Anticancer Activity
A study focusing on the anticancer properties of benzoic acid derivatives showcased their ability to inhibit the proliferation of MCF-7 breast cancer cells. The most potent compounds exhibited IC50 values below 10 µM, indicating strong cytotoxicity. Molecular docking studies suggested that these compounds bind effectively to key proteins involved in cancer progression.
Case Study: Antioxidant Efficacy
In a comparative analysis of antioxidant activities among various phenolic compounds, benzoic acid derivatives demonstrated superior free radical scavenging abilities. The results highlighted the potential for these compounds in developing therapeutic agents aimed at oxidative stress-related diseases.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing benzoic acid derivatives with substituted phenoxy groups, such as 4-[(4-hydroxyphenoxy)methyl]benzoic acid?
- Methodology : Utilize nucleophilic aromatic substitution or Friedel-Crafts alkylation to introduce phenoxy groups. For example, coupling 4-hydroxybenzoic acid with 4-hydroxyphenoxymethyl halides in the presence of a base (e.g., K₂CO₃) under anhydrous conditions. Monitor reaction progress via thin-layer chromatography (TLC) and purify via recrystallization using ethanol/water mixtures .
- Validation : Confirm purity using melting point analysis and high-performance liquid chromatography (HPLC). Compare observed melting points with literature values (e.g., 4-ethoxybenzoic acid melts at 198–200°C ).
Q. How can spectroscopic techniques differentiate 4-[(4-hydroxyphenoxy)methyl]benzoic acid from structurally similar derivatives?
- Methodology :
- NMR : Analyze -NMR for characteristic peaks: aromatic protons (δ 6.5–8.0 ppm), hydroxyl groups (broad singlet ~δ 5.0 ppm), and methylene bridges (δ 4.0–4.5 ppm). Compare with 4-methoxybenzoic acid (δ 3.8 ppm for OCH₃) .
- IR : Identify carboxylic acid O–H stretches (~2500–3000 cm⁻¹) and C=O stretches (~1680 cm⁻¹). Differentiate from esters (C=O ~1720 cm⁻¹) .
Q. What thermodynamic properties are critical for assessing the stability of this compound under storage conditions?
- Key Properties :
- Enthalpy of Formation (ΔfH°) : Compare with values for 4-ethoxybenzoic acid (−532 kJ/mol) and 4-fluorobenzoic acid (−480 kJ/mol) .
- Phase Transition Data : Use differential scanning calorimetry (DSC) to determine melting points and decomposition temperatures.
Advanced Research Questions
Q. How do electronic effects of substituents influence the acidity of 4-[(4-hydroxyphenoxy)methyl]benzoic acid compared to other derivatives?
- Methodology :
- Computational Modeling : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to compare pKa values. Electron-donating groups (e.g., -OCH₃) decrease acidity, while electron-withdrawing groups (e.g., -F) increase it .
- Experimental Validation : Measure pKa potentiometrically in aqueous ethanol. For example, 4-fluorobenzoic acid has pKa ≈ 2.7, whereas 4-methoxybenzoic acid has pKa ≈ 4.5 .
Q. What strategies resolve contradictions in reported thermochemical data for substituted benzoic acids?
- Approach :
- Data Reconciliation : Compare enthalpy values from multiple sources (e.g., NIST vs. academic studies). For example, ΔfH° of 4-ethoxybenzoic acid varies by ±5 kJ/mol across studies due to differences in calorimetric methods .
- Error Analysis : Evaluate uncertainties in experimental setups (e.g., purity of reactants, calibration of instruments) .
Q. How can this compound be functionalized for applications in medicinal chemistry or material science?
- Functionalization Routes :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
